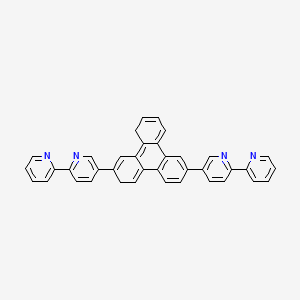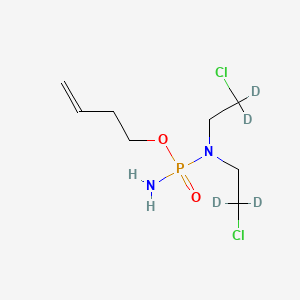
3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate: is a synthetic organophosphorus compound It is characterized by the presence of a butenyl group and two deuterium-labeled chloroethyl groups attached to a phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate typically involves the reaction of 3-butenyl alcohol with phosphorus oxychloride to form the corresponding phosphorochloridate intermediate. This intermediate is then reacted with N,N-bis(2-chloroethyl-d2)amine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or diols derived from the butenyl group.
Reduction: Ethyl-substituted phosphorodiamidates.
Substitution: Amino or thiol-substituted phosphorodiamidates.
Scientific Research Applications
O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen or oxygen, in DNA, proteins, and other biomolecules. This alkylation can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription. The molecular targets and pathways involved include DNA alkylation, protein modification, and enzyme inhibition.
Comparison with Similar Compounds
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but without deuterium labeling.
O-(3-Butenyl)-N,N-bis(2-bromoethyl)phosphorodiamidate: Similar structure with bromoethyl groups instead of chloroethyl groups.
O-(3-Butenyl)-N,N-bis(2-iodoethyl)phosphorodiamidate: Similar structure with iodoethyl groups instead of chloroethyl groups.
Uniqueness: O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate is unique due to the presence of deuterium-labeled chloroethyl groups. This labeling can provide insights into reaction mechanisms and metabolic pathways by allowing the tracking of the compound in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Properties
Molecular Formula |
C8H17Cl2N2O2P |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,5D2 |
InChI Key |
UBJAZFXJPCTQTQ-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC=C)Cl |
Canonical SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


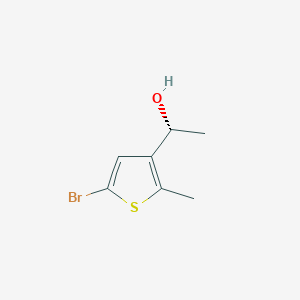
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

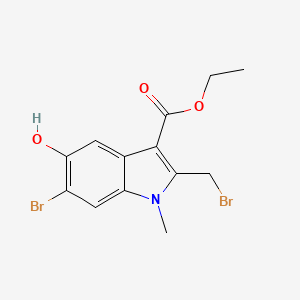
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

amine](/img/structure/B13436633.png)
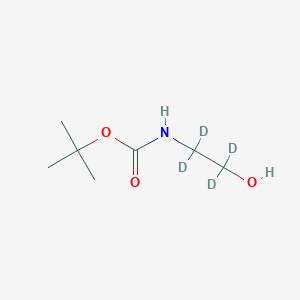
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
